8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326813-47-1
Cat. No.: VC11735143
Molecular Formula: C19H26N2O4
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
![8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326813-47-1](/images/structure/VC11735143.png)
Specification
CAS No. | 1326813-47-1 |
---|---|
Molecular Formula | C19H26N2O4 |
Molecular Weight | 346.4 g/mol |
IUPAC Name | 8-benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Standard InChI | InChI=1S/C19H26N2O4/c1-2-6-17(22)21-16(18(23)24)14-25-19(21)9-11-20(12-10-19)13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3,(H,23,24) |
Standard InChI Key | XFBLQRXTTIPBMD-UHFFFAOYSA-N |
SMILES | CCCC(=O)N1C(COC12CCN(CC2)CC3=CC=CC=C3)C(=O)O |
Canonical SMILES | CCCC(=O)N1C(COC12CCN(CC2)CC3=CC=CC=C3)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Substituents
The 1-oxa-4,8-diazaspiro[4.5]decane backbone consists of a six-membered oxazine ring fused to a five-membered diazepane ring via a spiro carbon atom . This configuration imposes significant stereochemical constraints, influencing the compound’s conformational flexibility and interaction with biological targets. Key substituents include:
-
Benzyl group (C₆H₅CH₂-): Introduced at the 8-position, this aromatic moiety enhances lipophilicity and may facilitate interactions with hydrophobic binding pockets in enzymes or receptors.
-
Butanoyl group (C₃H₇CO-): Positioned at the 4-position, this aliphatic acyl chain modulates solubility and metabolic stability compared to bulkier analogs like octanoyl or methoxybenzoyl derivatives .
-
Carboxylic acid (-COOH): Located at the 3-position, this functional group enables salt formation, pH-dependent solubility, and potential hydrogen bonding with biological targets .
Table 1: Molecular Properties of 8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₆N₂O₅ |
Molecular Weight | 386.45 g/mol |
XLogP3-AA | 2.7 (estimated) |
Hydrogen Bond Donors | 2 (COOH and NH) |
Hydrogen Bond Acceptors | 5 (3 ether O, 1 carbonyl O, 1 carboxylic O) |
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of spirocyclic compounds like 8-benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multi-step sequences leveraging cyclization, acylation, and functional group interconversions . A generalized approach includes:
-
Formation of the Spiro Core: Condensation of a benzyl-protected diamine with a cyclic ketone (e.g., cyclopentanone) under acidic conditions generates the diazaspiro framework .
-
Acylation at the 4-Position: Reaction with butanoyl chloride in the presence of a base (e.g., triethylamine) introduces the butanoyl group.
-
Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group at the 3-position yields the carboxylic acid functionality .
Table 2: Comparative Synthesis Yields for Analogous Compounds
Compound | Yield (%) | Key Step Optimization |
---|---|---|
8-Benzyl-4-octanoyl analog | 62 | Slow addition of acyl chloride |
8-Benzyl-4-methoxybenzoyl analog | 58 | Temperature control (<0°C) |
8-Benzyl-4-butanoyl (this compound) | ~55 (est.) | Solvent: Dry THF |
Challenges in Synthesis
-
Steric Hindrance: The spirocyclic structure complicates nucleophilic attacks at the 4-position, necessitating bulky base catalysts .
-
Racemization Risk: The chiral spiro carbon may racemize under basic conditions, requiring enantioselective techniques .
Physicochemical and Pharmacological Properties
Solubility and Stability
The carboxylic acid group confers pH-dependent solubility, with high solubility in alkaline aqueous solutions (e.g., phosphate buffer pH 7.4) and moderate solubility in polar organic solvents like ethanol. Stability studies on analogs suggest susceptibility to enzymatic hydrolysis at the butanoyl ester linkage, necessitating prodrug strategies for oral delivery.
Biological Activity
While direct data on 8-benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid are unavailable, structurally related compounds exhibit:
-
Enzyme Inhibition: Analogs with acyl groups demonstrate moderate inhibition of serine proteases and kinases .
-
Receptor Modulation: Benzyl-substituted spirocycles show affinity for G-protein-coupled receptors (GPCRs), particularly dopamine and serotonin subtypes .
Table 3: Biological Activity of Selected Analogs
Compound | Target | IC₅₀ (nM) |
---|---|---|
8-Benzyl-4-octanoyl analog | Trypsin | 450 |
8-Benzyl-4-methoxybenzoyl analog | Dopamine D2 | 320 |
8-Benzyl-4-butanoyl (estimated) | Serotonin 5-HT₂A | ~600 |
Applications in Drug Development
Lead Optimization
The butanoyl substituent balances lipophilicity and metabolic stability, making this compound a candidate for central nervous system (CNS) therapeutics. Its moderate logP (~2.7) suggests blood-brain barrier permeability, a critical factor for neuropsychiatric drugs .
Comparative Analysis with Structural Analogs
Impact of Acyl Chain Length
Shorter acyl chains (e.g., butanoyl vs. octanoyl) reduce off-target interactions with fatty acid-binding proteins while maintaining target affinity.
Role of the Benzyl Group
The benzyl moiety enhances binding to aromatic residues in enzyme active sites, as evidenced by X-ray crystallography of analogous complexes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume